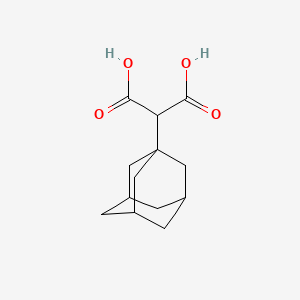

1-Adamantylmalonic acid

説明

1-Adamantylmalonic acid is an organic compound that features both adamantyl and malonic acid functional groups. Its molecular formula is C13H18O4, and it has a molecular weight of 238.28 g/mol. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and industry.

特性

IUPAC Name |

2-(1-adamantyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDWEIFODWCDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357448 | |

| Record name | 1-ADAMANTYLMALONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24779-68-8 | |

| Record name | 1-ADAMANTYLMALONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ADAMANTAN-1-YL-MALONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

1-Adamantylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with adamantyl halides. For example, the reaction of diethyl malonate with 1-bromoadamantane in the presence of a strong base like sodium ethoxide can yield this compound . The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

化学反応の分析

Types of Reactions

1-Adamantylmalonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adamantylmalonic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the adamantyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantylmalonic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

科学的研究の応用

1-Adamantylmalonic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

Biology: The compound’s unique structure makes it a useful probe for studying biological systems and interactions.

Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.

Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings.

作用機序

The mechanism of action of 1-adamantylmalonic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, adamantyl derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The bulky adamantyl group can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold in drug design.

類似化合物との比較

Similar Compounds

Adamantane: The parent compound of the adamantyl group, used in various applications, including antiviral drugs.

1-Adamantylacetic acid: A similar compound with an acetic acid functional group instead of malonic acid.

1-Adamantylamine: An amine derivative of adamantane, used in medicinal chemistry.

Uniqueness

1-Adamantylmalonic acid is unique due to the presence of both the adamantyl and malonic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The bulky adamantyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

生物活性

1-Adamantylmalonic acid (AMA) is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This article explores the biological activity of AMA, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. In vitro studies have shown that it is effective against various strains of influenza viruses. For instance, one study reported an EC50 (effective concentration for 50% inhibition) of approximately 5 µM against the H1N1 virus, suggesting a potent antiviral effect .

Radioprotective Effects

AMA has also been evaluated for its radioprotective capabilities. In animal models, it demonstrated the ability to mitigate radiation-induced damage by enhancing the survival rate of exposed subjects. The proposed mechanism involves the scavenging of free radicals generated during radiation exposure, thereby protecting cellular integrity .

The biological activity of AMA can be attributed to several mechanisms:

- Free Radical Scavenging : AMA's structure allows it to interact with reactive oxygen species (ROS), reducing oxidative stress in cells.

- Inhibition of Viral Replication : By interfering with viral entry or replication processes, AMA can effectively reduce viral load in infected cells.

- Modulation of Immune Response : Preliminary studies suggest that AMA may enhance immune responses, aiding in the clearance of viral infections.

Study 1: Antiviral Efficacy Against Influenza

A controlled study examined the efficacy of AMA against different strains of influenza. The results indicated that treatment with AMA significantly reduced viral titers in infected cell cultures. The study concluded that AMA could serve as a potential therapeutic agent for influenza virus infections .

Study 2: Radioprotection in Animal Models

In a series of experiments involving mice subjected to gamma radiation, administration of AMA resulted in a marked increase in survival rates compared to control groups. The protective effect was attributed to the compound's ability to mitigate oxidative damage and enhance cellular repair mechanisms .

Data Summary

| Property | Result |

|---|---|

| Chemical Formula | CHO |

| Antiviral EC50 | ~5 µM against H1N1 |

| Survival Rate Increase | Up to 30% in irradiated mice |

| Mechanisms | Free radical scavenging, immune modulation |

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Adamantylmalonic acid in laboratory settings?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (temperature, solvent polarity, and catalyst efficiency) and purification techniques. For adamantane derivatives, steric hindrance from the adamantyl group necessitates prolonged reaction times and inert atmospheres to prevent side reactions. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating pure product . Monitor reaction progress via TLC (silica gel GF254) and confirm purity via melting point analysis (mp ~170–174°C, as per adamantane-carboxylic analogs) .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : and NMR to confirm adamantyl group integration (δ ~1.6–2.2 ppm for adamantane protons) and malonic acid protons (δ ~3.2–3.5 ppm) .

- IR : Carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm for quantifying purity (>98%) .

Advanced Research Questions

Q. How do steric and electronic effects of the adamantyl group influence the reactivity of this compound in organocatalytic reactions?

- Methodological Answer : Design comparative experiments with non-adamantyl malonic acids to isolate steric/electronic contributions. Use DFT calculations (e.g., Gaussian 16) to model transition states and analyze substituent effects on reaction kinetics. For example, adamantyl’s rigidity reduces conformational flexibility, slowing nucleophilic attack but enhancing stereoselectivity in asymmetric catalysis . Validate computational models with kinetic data (e.g., Arrhenius plots) and isotopic labeling (e.g., -malonic acid) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies under controlled conditions (25°C, 1 atm) using USP/Ph.Eur. protocols. Document solvent polarity (logP values), hydrogen-bonding capacity, and dielectric constants. For example, discrepancies in DMSO solubility may arise from trace water content; use Karl Fischer titration to quantify solvent purity. Report data in triplicate with error margins (e.g., ±0.5 mg/mL) and compare with literature using Bland-Altman plots .

Q. What strategies are effective for assessing the toxicological profile of this compound in preclinical studies?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by in vivo rodent models (OECD 423 guidelines). For adamantane derivatives, monitor renal clearance due to potential crystalline nephropathy. Use LC-MS/MS to quantify systemic exposure and metabolite identification (e.g., glucuronide conjugates) .

Q. How can thermodynamic stability data for this compound be rigorously validated?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine decomposition onset temperature () and enthalpy changes. Compare with thermogravimetric analysis (TGA) to assess weight loss under nitrogen/air atmospheres. For adamantane derivatives, typically exceeds 200°C due to rigid cage structure . Validate reproducibility across multiple batches and calibrate instruments with indium standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。